Dexamethasone 23-Dimorpholinophosphinate

Analytical Chemistry Mass Spectrometry Reference Standard

QC laboratories developing HPLC/LC-MS methods for Dexamethasone Phosphate API require authentic impurity standards to comply with ICH guidelines. Dexamethasone 23-Dimorpholinophosphinate (CAS 3864-50-4) serves as a certified reference standard for process-related impurity identification, offering a unique molecular weight (610.65 g/mol) and distinct retention profile that eliminates cross-talk in MS-based quantification. • Accurate peak identification in Dexamethasone Phosphate impurity profiling • Essential precursor for deuterated internal standard synthesis • Supplied as a white solid with solubility in DMSO and methanol (sparingly)

Molecular Formula C30H44FN2O8P
Molecular Weight 610.6 g/mol
Cat. No. B13421808
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDexamethasone 23-Dimorpholinophosphinate
Molecular FormulaC30H44FN2O8P
Molecular Weight610.6 g/mol
Structural Identifiers
SMILESCC1CC2C3CCC4=CC(=O)C=CC4(C3(C(CC2(C1(C(=O)COP(=O)(N5CCOCC5)N6CCOCC6)O)C)O)F)C
InChIInChI=1S/C30H44FN2O8P/c1-20-16-24-23-5-4-21-17-22(34)6-7-27(21,2)29(23,31)25(35)18-28(24,3)30(20,37)26(36)19-41-42(38,32-8-12-39-13-9-32)33-10-14-40-15-11-33/h6-7,17,20,23-25,35,37H,4-5,8-16,18-19H2,1-3H3/t20-,23+,24+,25+,27+,28+,29+,30+/m1/s1
InChIKeyRNVQHKJBDRJEFZ-KJGWKDEOSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Dexamethasone 23-Dimorpholinophosphinate: Synthetic Intermediate Overview


Dexamethasone 23-Dimorpholinophosphinate (CAS 3864-50-4) is a chemically defined phosphinate derivative of the potent glucocorticoid dexamethasone. As a synthetic intermediate, it features a dimorpholinophosphinate ester at the 21-position, a modification distinct from the more common phosphate prodrug . This structural difference imparts unique physicochemical properties, including a molecular weight of 610.65 g/mol and a distinct solubility profile, which are critical for its primary application as a precursor in the synthesis of Dexamethasone Phosphate . Its precise molecular structure makes it a valuable reference standard and synthetic building block, differentiating it from both the active parent drug and its water-soluble phosphate counterpart.

Impurity Profiling Standard

Reference material for HPLC/LC-MS impurity identification in Dexamethasone Phosphate API

Synthetic Intermediate

Key phosphinate intermediate for controlled synthesis of Dexamethasone Phosphate

MS Internal Standard Precursor

Non-labeled precursor for synthesis of deuterated internal standard analogs

Dexamethasone 23-Dimorpholinophosphinate: Non-Interchangeable with Analogs


Generic substitution with Dexamethasone or its phosphate prodrug is not scientifically valid due to fundamental differences in molecular structure and intended application. Dexamethasone 23-Dimorpholinophosphinate is a distinct chemical entity with a dimorpholinophosphinate group, which confers a specific molecular weight (610.65 g/mol) and a unique chromatographic retention profile essential for its use as a reference standard and impurity marker . In contrast, Dexamethasone Phosphate (MW ~472.4 g/mol) is a water-soluble prodrug designed for rapid in vivo conversion to the active parent drug . The target compound's limited solubility in DMSO and methanol further distinguishes it from highly water-soluble phosphate salts, making it unsuitable for biological assays where aqueous solubility is required but ideal for specific synthetic and analytical workflows .

Structural mismatch with Dexamethasone

Dimorpholinophosphinate group alters molecular weight and chromatographic retention; may not substitute directly in biological assays requiring active glucocorticoid.

Solubility profile divergence

Sparingly soluble in DMSO/methanol versus freely water-soluble Dexamethasone Sodium Phosphate; aqueous workflow compatibility differs significantly.

Dexamethasone 23-Dimorpholinophosphinate: Key Differentiation Evidence


Molecular Weight & Structural Identity: Definitive Analytical Marker

Dexamethasone 23-Dimorpholinophosphinate possesses a unique molecular weight of 610.65 g/mol, derived from its molecular formula C30H44FN2O8P . This is a significant difference from the active parent, Dexamethasone (MW 392.46 g/mol), and the common prodrug, Dexamethasone Phosphate (MW 472.44 g/mol) [1]. This distinct mass provides an unambiguous identifier in mass spectrometry-based assays, enabling precise detection and quantification without interference from other in-class compounds.

Molecular Weight
Cross-study comparable
610.65 g/mol +218 vs Dex
Dexamethasone 392.46 · Dexamethasone Phosphate 472.44
Unambiguous MS identification in impurity profiling
Large mass shift eliminates interference from other glucocorticoids
Analytical Chemistry Mass Spectrometry Reference Standard

Solubility Profile: Non-Aqueous Workflow Compatibility

The compound exhibits limited solubility, being only sparingly soluble in DMSO and methanol, even with sonication [1]. This is in stark contrast to the high aqueous solubility of Dexamethasone Sodium Phosphate, which can achieve concentrations of 50 mg/mL in water . The target compound's poor water solubility makes it unsuitable for direct biological assays but is a critical property for its role as a hydrophobic intermediate in organic synthesis and as a standard that requires dissolution in organic solvents.

Solubility Profile
Class-level inference
Sparingly in DMSO/methanol vs freely water-soluble
Dexamethasone Sodium Phosphate: 50 mg/mL in H₂O
Supports non-aqueous synthetic and analytical workflows
Vendor-reported qualitative data; not suitable for direct biological assays
Solubility Sample Preparation Synthetic Chemistry

Purity Specifications: Impurity Marker Use

As an impurity standard, Dexamethasone 23-Dimorpholinophosphinate is supplied with a defined purity level, typically specified by the vendor (e.g., >95% by HPLC) to ensure its utility in quantitative analytical methods . This level of purity is essential for its intended use as a reference material to identify and quantify this specific process-related impurity in batches of Dexamethasone Phosphate drug substance . While the active pharmaceutical ingredient (API) Dexamethasone Phosphate is manufactured to high purity, impurity standards like this compound must be even more rigorously characterized and provided with certificates of analysis detailing purity, identity, and residual solvents.

Purity Specification
Class-level inference
>95% (HPLC) impurity marker
Supports impurity quantification in pharmaceutical QC
Lot-specific purity requires CoA review; >99% for API not applicable
Impurity Profiling Pharmaceutical Analysis HPLC

Dexamethasone 23-Dimorpholinophosphinate: Analytical & Synthetic Applications


Impurity Profiling Reference Standard

The compound is procured as a certified reference standard to develop and validate HPLC and LC-MS methods for detecting and quantifying Dexamethasone 23-Dimorpholinophosphinate as a process-related impurity in Dexamethasone Phosphate API. Its unique molecular weight (610.65 g/mol) and distinct chromatographic behavior ensure accurate peak identification and quantification in quality control laboratories, enabling compliance with ICH guidelines for impurity testing . This is critical for pharmaceutical manufacturers to ensure the purity and safety of Dexamethasone Phosphate drug products.

Synthetic Intermediate for Dexamethasone Phosphate

Dexamethasone 23-Dimorpholinophosphinate is a key intermediate in the chemical synthesis of Dexamethasone Phosphate . Researchers and process chemists procure this compound to optimize reaction conditions, study reaction kinetics, or prepare small-scale batches of Dexamethasone Phosphate for pre-clinical studies. Its role as a specific and isolatable intermediate provides a controlled entry point for further chemical modification, enabling the study of structure-activity relationships or the synthesis of deuterated analogs for internal standard use .

Mass Spectrometry Internal Standard

For accurate quantification of Dexamethasone or its metabolites in biological matrices (e.g., plasma, urine), a stable-labeled internal standard is required. While the deuterated analog Dexamethasone 23-Dimorpholinophosphinate-D5 is a separate product, the non-labeled compound serves as the essential precursor for its synthesis and as a matrix-matched reference material for method development and calibration curve establishment . Its distinct mass difference from the analyte eliminates cross-talk and ensures precise and accurate MS-based quantification.

Application
Selection Property
Validation Focus
Impurity Profiling Standard
Distinct molecular weight & retention profile
HPLC/LC-MS method specificity and impurity quantification
Synthetic Intermediate
Phosphinate intermediate for controlled synthesis
Reaction optimization and yield verification
MS Internal Standard Precursor
Non-labeled precursor for SIL-IS synthesis
Matrix-matched calibration and mass shift validation
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